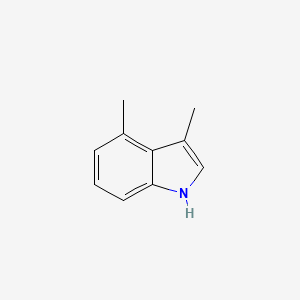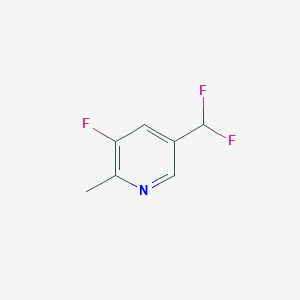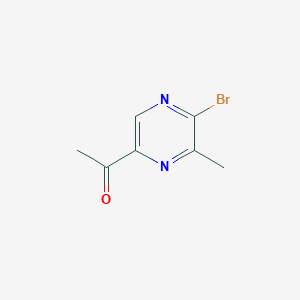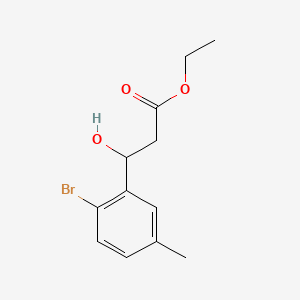![molecular formula C13H18F2N2O2 B13677894 Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group in the pyrazole ring enhances the compound’s biological activity and stability, making it a valuable building block for the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate typically involves multiple steps. One common method starts with the halogenation of 1,3-dimethylpyrazole to obtain 4-halogen-1,3-dimethyl-1H-pyrazole. This intermediate is then reacted with a bromination reagent and AIBN, followed by hydrolysis to yield 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. The next step involves fluorination to produce 4-halogen-3-difluoromethyl-1-methylpyrazole, which is finally reacted with ethyl chloroformate and a Grignard reagent to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often focuses on optimizing yield and purity while minimizing environmental impact. A cost-competitive and green route has been developed, which significantly reduces the environmental footprint compared to traditional methods. This route involves the use of bulk fluorine-containing starting materials and efficient reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and stability .
科学研究应用
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate has a wide range of scientific research applications:
作用机制
The mechanism of action of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in fungicidal applications, the compound inhibits succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle. This inhibition disrupts the energy production in pathogenic fungi, leading to their death . The difluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets .
相似化合物的比较
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is unique due to its difluoromethyl group, which imparts enhanced biological activity and stability. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of various fungicides.
Difluoromethyl pyrazole derivatives: These compounds exhibit similar biological activities and are used in agricultural and pharmaceutical applications.
属性
分子式 |
C13H18F2N2O2 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
ethyl 4-[3-(difluoromethyl)pyrazol-1-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18F2N2O2/c1-2-19-13(18)9-3-5-10(6-4-9)17-8-7-11(16-17)12(14)15/h7-10,12H,2-6H2,1H3 |
InChI 键 |
QJTKOCCJCXJXCE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(CC1)N2C=CC(=N2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)

![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)



![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)



![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)


